molecular formula C13H23NO2 B8707879 1-(2,2-Diethoxyethyl)cyclohexane-1-carbonitrile CAS No. 88578-93-2

1-(2,2-Diethoxyethyl)cyclohexane-1-carbonitrile

Cat. No. B8707879
M. Wt: 225.33 g/mol
InChI Key: RFCWUETYCNGQFP-UHFFFAOYSA-N
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Patent
US04515960

Procedure details

51.7 ml (0.5 mol) of anhydrous diethylamine are added dropwise to 312.5 ml (0.5 mol) of a 15% solution of n-butyl-lithium in hexane at -10° C. under an inert gas blanket. The batch is stirred for 10 minutes and then cooled to -70° C. Within 30 minutes, 54.6 g of cyclohexane-carbonitrile are added dropwise, after a further 30 minutes 98.5 g of bromoacetaldehyde-diethylacetal are added within 1 hour, and the batch is maintained for 24 hours at low temperature. Subsequently, it is warmed to room temperature, given onto 100 g of ice, extracted twice with 500 ml of ethyl acetate, the organic phase is dried over sodium sulfate, concentrated in vacuo, and the residue is subjected to vacuum distillation.
Quantity
51.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step Two
Quantity
98.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NCC)C.C([Li])CCC.[CH:11]1([C:17]#[N:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[CH2:19]([O:21][CH:22]([O:25][CH2:26][CH3:27])[CH2:23]Br)[CH3:20]>CCCCCC>[CH2:19]([O:21][CH:22]([O:25][CH2:26][CH3:27])[CH2:23][C:11]1([C:17]#[N:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)[CH3:20]

Inputs

Step One
Name
Quantity
51.7 mL
Type
reactant
Smiles
C(C)NCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
54.6 g
Type
reactant
Smiles
C1(CCCCC1)C#N
Name
Quantity
98.5 g
Type
reactant
Smiles
C(C)OC(CBr)OCC
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The batch is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Within 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
are added within 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the batch is maintained for 24 hours at low temperature
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, it is warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 500 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to vacuum distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)OC(CC1(CCCCC1)C#N)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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